Cas no 1339642-87-3 (methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- methyl2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Benzo[b]thiophene-3-carboxylic acid, 2-amino-4-ethyl-4,5,6,7-tetrahydro-, methyl ester
-
- インチ: 1S/C12H17NO2S/c1-3-7-5-4-6-8-9(7)10(11(13)16-8)12(14)15-2/h7H,3-6,13H2,1-2H3
- InChIKey: BHHTVHRHAZTIKI-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)OC)C2=C1CCCC2CC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 272
- トポロジー分子極性表面積: 80.6
- 疎水性パラメータ計算基準値(XlogP): 3.8
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155295-0.05g |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95% | 0.05g |
$168.0 | 2023-02-14 | |
Enamine | EN300-155295-0.25g |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95% | 0.25g |
$361.0 | 2023-02-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995059-1g |
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95% | 1g |
¥3619.0 | 2023-04-03 | |
Enamine | EN300-155295-1000mg |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95.0% | 1000mg |
$728.0 | 2023-09-25 | |
Enamine | EN300-155295-50mg |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95.0% | 50mg |
$168.0 | 2023-09-25 | |
1PlusChem | 1P01AG7E-2.5g |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95% | 2.5g |
$1827.00 | 2023-12-22 | |
Enamine | EN300-155295-10000mg |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95.0% | 10000mg |
$3131.0 | 2023-09-25 | |
Enamine | EN300-155295-500mg |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95.0% | 500mg |
$569.0 | 2023-09-25 | |
Enamine | EN300-155295-2500mg |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95.0% | 2500mg |
$1428.0 | 2023-09-25 | |
Enamine | EN300-155295-5000mg |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
1339642-87-3 | 95.0% | 5000mg |
$2110.0 | 2023-09-25 |
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateに関する追加情報
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 1339642-87-3): A Comprehensive Overview
Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 1339642-87-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a benzothiophene core with various substituents, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.
The benzothiophene moiety is a prominent structural motif in many bioactive natural products and synthetic drugs. Its aromatic system, combined with the presence of nitrogen and sulfur atoms, contributes to unique electronic and steric properties that can influence binding interactions with biological targets. In particular, the 2-amino and 3-carboxylate functional groups provide opportunities for further chemical modification, enabling the design of derivatives with enhanced pharmacological profiles.
Recent studies have highlighted the importance of benzothiophene derivatives in the development of therapeutic agents. For instance, compounds containing this scaffold have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The 4-ethyl substituent in methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may contribute to the compound's solubility and metabolic stability, factors that are crucial for its biological efficacy.
The tetrahydro structure of the benzothiophene ring suggests that this compound may exhibit reduced lipophilicity compared to its unsubstituted counterpart. This characteristic can be advantageous in terms of improving oral bioavailability and reducing off-target effects. Additionally, the presence of both amino and carboxylate groups allows for potential salt formation, which can further modulate the compound's physicochemical properties.
In the realm of drug discovery, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These methodologies enable researchers to predict binding affinities and assess metabolic liabilities early in the discovery process. The compound's structural features make it a candidate for further investigation as a lead molecule or as a component in combinatorial libraries.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and cyclization strategies are often employed to construct the benzothiophene core. The introduction of the amino and carboxylate groups typically follows functional group transformations like reduction or oxidation processes.
Biological evaluation of methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has revealed intriguing preliminary results. In vitro assays have shown potential activity against certain enzymatic targets relevant to inflammation and cancer pathways. These findings align with the broader interest in developing small molecules that modulate these critical biological processes. Further in vivo studies are warranted to validate these observations and explore potential therapeutic applications.
The compound's molecular structure also makes it an attractive candidate for structure-based drug design. High-resolution crystal structures of protein targets can be used to guide the development of analogs with improved binding affinity and selectivity. The ability to rationally modify specific regions of the molecule allows for fine-tuning its pharmacological properties.
Emerging trends in pharmaceutical research emphasize the importance of sustainable synthesis and green chemistry principles. The development of methodologies that minimize waste and reduce environmental impact is increasingly prioritized. Methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could serve as a model system for exploring such approaches in future synthetic efforts.
The role of medicinal chemists in optimizing lead compounds cannot be overstated. By leveraging their expertise in organic synthesis and pharmacology, they can transform promising candidates into viable drugs. The journey from a simple molecular structure like methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to an approved therapeutic involves numerous challenges but also offers immense opportunities for innovation.
In conclusion, methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 1339642-87) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features and preliminary biological activity make it a compelling subject for further investigation. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the development of novel treatments.
1339642-87-3 (methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) 関連製品
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1352537-57-5(2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 1482800-82-7(5-Iodo-2-isobutoxyaniline)




